molecular formula C15H19F2NO4 B13977952 Boc-(r)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

Boc-(r)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

Cat. No.: B13977952
M. Wt: 315.31 g/mol
InChI Key: SYBNWACGAPAHGD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The difluorobenzyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further functionalized or used in peptide synthesis.

Scientific Research Applications

Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorobenzyl group can enhance binding affinity and specificity to target proteins, while the amino acid backbone allows for incorporation into peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the difluorobenzyl moiety. This combination allows for selective reactions and modifications, making it a versatile compound in synthetic chemistry and biological research.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2R)-2-[(2,3-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

SYBNWACGAPAHGD-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)F)F)C(=O)O

Origin of Product

United States

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